molecular formula C10H12BrClN2 B2382050 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride CAS No. 1820683-05-3

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2382050
CAS No.: 1820683-05-3
M. Wt: 275.57
InChI Key: MCWUMTHGGPVJRN-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indol-2-yl)ethan-1-amine hydrochloride (CAS: 1820683-05-3) is an indole-derived compound with a bromine substituent at the 5-position of the indole ring and an ethanamine group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₂BrClN₂, with a molecular weight of 275.57 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name

1-(5-bromo-1H-indol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.ClH/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10;/h2-6,13H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWUMTHGGPVJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(N1)C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, indole, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Amine Introduction: The brominated indole is then reacted with an ethanamine derivative, such as 2-bromoethanamine, under basic conditions to introduce the ethanamine group at the 2-position.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the indole ring undergoes substitution under specific conditions. This reactivity is leveraged to introduce new functional groups:

Reaction Type Reagents/Conditions Product Reference
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF, 80°C5-Aryl-1H-indol-2-yl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, toluene, 110°C5-Amino-substituted indole analogs

Key Findings :

  • Suzuki coupling yields range from 65–78% for aryl groups under optimized Pd catalysis .

  • Electron-deficient boronic acids show higher reactivity due to enhanced electrophilicity at the brominated position .

Amine Functional Group Reactivity

The primary amine undergoes typical reactions, including acylation, alkylation, and reductive amination:

Acylation

Acylating Agent Conditions Product Yield
Acetyl chloridePyridine, DCM, 0°C → RT1-(5-Bromo-1H-indol-2-yl)-N-acetylethanamine82%
Benzoyl chlorideEt₃N, THF, refluxN-Benzoyl derivative75%

Reductive Amination

  • Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .

  • Example: Reaction with acetone yields 1-(5-bromo-1H-indol-2-yl)-N-isopropylethanamine (68% yield) .

Cyclization Reactions

The amine and adjacent carbonyl groups (if present) facilitate heterocycle formation:

Reagent Conditions Product Application
Hydrazine hydrateEtOH, reflux, 12hIndazole derivativesAntibacterial agents
CS₂/KOHDMF, 100°C, 6hThiazole-fused indole scaffoldsKinase inhibitors

Mechanistic Insight :

  • Hydrazine induces cyclization via Schiff base formation, followed by intramolecular dehydration .

Metal-Mediated Cross-Couplings

The bromine atom participates in cross-coupling reactions to construct complex architectures:

Reaction Catalyst System Product Yield
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, PPh₃, TEA5-Alkynylindole derivatives70–85%
Ullmann CouplingCuI, 1,10-phenanthroline, K₂CO₃Biarylindole conjugates60%

Optimization Notes :

  • Sonogashira reactions require strict exclusion of oxygen to prevent alkyne polymerization .

Protonation and Salt Formation

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol). Neutralization with NaOH regenerates the free base, which is lipid-soluble and amenable to further functionalization .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

  • Antibacterial Activity : N-Alkylated analogs show MIC values of 4–16 µg/mL against E. coli and S. aureus .

  • DNA Gyrase Inhibition : Docking studies reveal hydrogen bonding with Glu-50 and Arg-76 residues (binding energy: −7.0 kcal/mol) .

Scientific Research Applications

Scientific Research Applications

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride is utilized across several domains:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex indole derivatives.
  • Reagent in Organic Reactions : The compound participates in substitution, oxidation, and reduction reactions, facilitating the creation of diverse chemical entities.

Biology

  • Antimicrobial Activity : Research indicates potent activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) as low as 0.25 µg/mL.
CompoundMIC (µg/mL)Activity
This compound≤ 0.25Anti-MRSA
6-methoxy-phenethyl-indole-imidazole≤ 0.25Anti-C. neoformans
  • Anticancer Properties : Studies show that this compound can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines.

Medicine

  • Therapeutic Applications : The compound is under investigation for potential therapeutic uses in drug development aimed at treating infections and cancer.

Industry

  • Production of Fine Chemicals : It is used in the synthesis of dyes and pigments, contributing to industrial chemistry applications.

Study on MRSA Inhibition

A comprehensive study screened various indole derivatives for their antibacterial properties against MRSA. Results indicated that compounds with halogen substitutions at the 5-position demonstrated significantly enhanced activity compared to their non-halogenated counterparts.

Antifungal Activity Against Cryptococcus neoformans

Research revealed that certain derivatives exhibited potent antifungal activity with MIC values ≤ 0.25 µg/mL, suggesting their potential as therapeutic agents against fungal infections.

Structure–Activity Relationship Studies

Investigations focused on structural modifications of indole derivatives to optimize biological activity. The presence of bromine at the 5-position was found beneficial for enhancing both antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to bind to specific sites, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Indole Ring Substitution
  • 5-Bromo vs. 5-Methoxy: In 2-(5-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (5-Methoxytryptamine HCl, CAS: 17107-33-4), the methoxy group is electron-donating, which may reduce binding specificity compared to bromine .
Amine Chain Position
  • 2-Position vs. 3-Position Attachment :
    • The target compound’s ethanamine group at the indole 2-position contrasts with analogs like 2-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: N/A), where the amine is at the 3-position. This positional difference alters molecular conformation and receptor interaction profiles .

Halogenation Effects

Compound Halogen(s) Position(s) Molecular Weight (g/mol) Key Properties
Target Compound Br 5 275.57 Enhanced lipophilicity, strong σ-hole interactions
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine HCl Cl 5 ~230 (estimated) Smaller atomic radius, reduced steric hindrance
2-(5-Chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine HCl Cl, F 5, 6 ~263 (estimated) Increased electronegativity, potential metabolic stability
  • Bromine vs. Chlorine : Bromine’s larger atomic radius may improve binding in hydrophobic pockets, whereas chlorine offers a balance between size and electronegativity .

Pharmacological Relevance

  • Serotonin Receptor Affinity: The target compound’s 5-bromo substitution is structurally aligned with 5-HT₆ receptor antagonists, where halogenated indoles exhibit high affinity due to optimal steric and electronic properties .
  • Metabolic Stability :

    • Fluorine substitution (e.g., in 5-chloro-6-fluoro analogs) may enhance metabolic stability by resisting oxidative degradation, a feature absent in the brominated target compound .

Biological Activity

1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring substituted with a bromine atom, which is crucial for its biological properties. The presence of the bromine atom can influence the compound's reactivity and interaction with biological targets compared to similar compounds with other halogens like chlorine or fluorine.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus subtilis0.0098 mg/mL

The compound's effectiveness increases with concentration, demonstrating a dose-dependent relationship in its antibacterial activity .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It has shown promising results in vitro against various cancer cell lines, including murine leukemia cells and human colon cancer cells.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on the P388 murine leukemia cell line. The compound exhibited significant growth inhibition, suggesting potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to involve interaction with specific enzymes and receptors within cells. The indole structure allows for binding to various molecular targets, influencing cellular signaling pathways that regulate growth and apoptosis .

Comparative Analysis

When compared to similar indole derivatives, such as 1-(5-chloro or 5-fluoro indolyl) ethanamines, the brominated version demonstrates unique reactivity patterns and biological profiles due to the larger size and different electronegativity of bromine. This can lead to enhanced potency in certain biological activities .

Table 2: Comparison of Indole Derivatives

CompoundAntimicrobial ActivityAnticancer Activity
1-(5-bromo-1H-indol-2-yl)ethan-1-amineHighHigh
1-(5-chloro-1H-indol-2-yl)ethan-1-aminesModerateModerate
1-(5-fluoro-1H-indol-2-y)ethanaminesLowLow

Q & A

Q. What are the standard synthetic routes for 1-(5-bromo-1H-indol-2-yl)ethan-1-amine hydrochloride?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Bromination of indole derivatives at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
  • Step 2 : Introduction of the ethylamine side chain via nucleophilic substitution or reductive amination.
  • Step 3 : Salt formation with hydrochloric acid to enhance stability and solubility. Yield optimization often involves adjusting reaction pH, solvent polarity (e.g., ethanol/water mixtures), and temperature gradients .

Q. How is the compound characterized analytically?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO to confirm substitution patterns (e.g., bromine at C5, amine proton signals at δ 2.8–3.2 ppm).
  • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-Br vibration).
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 274.98 for C₁₀H₁₁BrN₂Cl).
  • Melting Point : Typically 220–225°C (decomposition observed due to hydrochloride salt). Comparative spectral databases (e.g., PubChem) are critical for validation .

Q. What are the known biological targets of this compound?

Indole derivatives often interact with:

  • Serotonin receptors (5-HT) : Structural similarity to tryptamine enables binding to 5-HT₁A/₂A subtypes.
  • Enzymes : Monoamine oxidase (MAO) inhibition or cytochrome P450 modulation.
  • Antimicrobial targets : Disruption of bacterial cell wall synthesis. Preliminary assays should include receptor-binding studies and enzyme inhibition assays .

Advanced Questions

Q. How can researchers address low yields in the final salt formation step?

Common challenges include poor crystallization and hygroscopicity. Methodological solutions:

  • Solvent Optimization : Use polar aprotic solvents (e.g., acetone) for salt precipitation.
  • pH Control : Maintain pH < 2 during HCl addition to prevent freebase formation.
  • Drying Protocols : Lyophilization or vacuum desiccation to remove residual moisture. Yields improve from ~50% to >80% with these adjustments .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

  • Purity Variations : HPLC analysis (≥95% purity) is essential.
  • Assay Conditions : Standardize cell lines (e.g., HEK-293 for receptor studies) and incubation times.
  • Structural Analogues : Confirm the absence of regioisomers (e.g., 6-bromo contamination) via LC-MS. Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) is recommended .

Q. What strategies ensure regioselective bromination at the indole’s 5-position?

Regioselectivity is influenced by:

  • Directing Groups : Electron-donating substituents (e.g., methoxy at C3) direct bromination to C5.
  • Catalysts : Lewis acids like FeCl₃ enhance selectivity.
  • Reaction Solvent : Non-polar solvents (e.g., CCl₄) reduce side reactions. Post-reaction TLC or GC-MS monitors purity .

Methodological Recommendations

  • Experimental Design : Use DOE (Design of Experiments) for reaction optimization.
  • Data Validation : Cross-reference spectral data with PubChem entries to avoid misassignment .
  • Safety Protocols : Follow SDS guidelines for handling hydrochloride salts (e.g., PPE, ventilation) .

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